molecular formula C16H13NO5 B2389918 N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396766-60-1

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2389918
CAS No.: 1396766-60-1
M. Wt: 299.282
InChI Key: GGJRTFVGBUNHAP-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-furoic acid with a suitable amine to form an amide linkage. This reaction can be facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the chromene core can yield 4-hydroxychromene derivatives .

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The furan ring and chromene core can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Shares the furan ring but lacks the chromene core.

    4-hydroxychromene-2-carboxamide: Contains the chromene core but lacks the furan ring.

    N-(2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide: Similar structure but without the furan ring.

Uniqueness

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the furan ring, hydroxyethyl group, and chromene core.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-12-7-15(22-14-4-2-1-3-11(12)14)16(20)17-8-13(19)10-5-6-21-9-10/h1-7,9,13,19H,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRTFVGBUNHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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